molecular formula C7H12N2O B1317131 1-tert-Butyl-1H-pyrazol-4-ol CAS No. 78242-24-7

1-tert-Butyl-1H-pyrazol-4-ol

Cat. No.: B1317131
CAS No.: 78242-24-7
M. Wt: 140.18 g/mol
InChI Key: QIOZBOIKXWYBTL-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the first position and a hydroxyl group at the fourth position

Mechanism of Action

Target of Action

The primary targets of 1-tert-Butyl-1H-pyrazol-4-ol are inflammatory mediators such as NO and PGE 2 and cytokines like TNF-α, IL-6, IL-1β . These targets play a crucial role in the inflammatory response, which is a key part of the body’s immune response.

Mode of Action

This compound interacts with its targets by inhibiting their production in LPS-induced RAW264.7 macrophage cells . This interaction results in a decrease in the inflammatory response, as these mediators and cytokines are key players in inflammation .

Biochemical Pathways

The compound affects the inflammatory pathways in the body. When the body encounters a pathogen, cells like macrophages release inflammatory mediators and cytokines. By inhibiting the production of these substances, this compound can effectively reduce inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of inflammatory mediators and cytokines suggests that it is able to reach its targets effectively .

Result of Action

The result of the action of this compound is a reduction in inflammation . By inhibiting the production of inflammatory mediators and cytokines, the compound can alleviate the symptoms of inflammation, such as redness, swelling, and pain .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, the compound’s efficacy may be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with 1,3-dicarbonyl compounds under acidic conditions, followed by cyclization to form the pyrazole ring. Another method includes the condensation of tert-butylhydrazine with β-ketoesters, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-1H-pyrazol-4-ol has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-1H-pyrazol-4-ol is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-tert-butylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZBOIKXWYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517326
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78242-24-7
Record name 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78242-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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